N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a synthetic acetamide derivative featuring a [1,3]dioxolo[4,5-g]quinolin core substituted with a 4-fluorobenzoyl group at position 7 and an N-(2,4-dimethoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN2O7/c1-34-17-7-8-20(22(9-17)35-2)29-25(31)13-30-12-19(26(32)15-3-5-16(28)6-4-15)27(33)18-10-23-24(11-21(18)30)37-14-36-23/h3-12H,13-14H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTBFXUAAYCNOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dioxoloquinoline moiety and a fluorobenzoyl group. Its molecular formula is with a molecular weight of approximately 502.5 g/mol. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis through ROS generation |
| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.0 | Inhibition of DNA synthesis and repair mechanisms |
The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
Case Studies
- Study on Anticancer Effects : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to increased levels of apoptosis markers such as caspase activation .
- Antimicrobial Efficacy : In a comparative analysis with standard antibiotics, the compound demonstrated superior efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as an alternative treatment option .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural elements include the [1,3]dioxoloquinolin core, fluorinated aromatic substituents, and a dimethoxyphenyl acetamide side chain. These features are critical for comparing its physicochemical and pharmacological properties with analogs.
Table 1: Structural and Substituent Comparison
Key Observations :
- Fluorine Substituents: The 4-fluorobenzoyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s chloro-substituted derivative) . Fluorine’s electron-withdrawing effects could also influence binding interactions in biological targets.
- Methoxy vs. Methyl Groups: The 2,4-dimethoxyphenyl group in the target compound provides steric bulk and hydrogen-bonding capacity, contrasting with the 2,4-dimethylphenyl group in ’s analog, which lacks hydrogen-bond donors .
Key Observations :
- DMF Utilization : Like the dibenzothiazepine analogs (), the target compound’s synthesis may employ DMF as a solvent for amide bond formation .
- Fluorobenzoyl Introduction : The 4-fluorobenzoyl group could be introduced via Friedel-Crafts acylation or nucleophilic substitution, akin to fluorophenyl coupling in .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of structurally related acetamide derivatives often involves coupling reactions, cyclization steps, and purification via column chromatography. For example:
- Intermediate preparation : Chloroacetylated intermediates (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) are synthesized using DMF and potassium carbonate, followed by TLC monitoring to track reaction progress .
- Cyclization : Quinoline or thiazolidinedione cores (common in similar compounds) may require palladium-catalyzed reductive cyclization or intramolecular hydrogen bonding for stabilization .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or silica gel chromatography is critical to achieve ≥95% purity .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O bonds) and confirms stereochemistry .
- NMR spectroscopy : Key for verifying methoxy, fluorobenzoyl, and acetamide substituents. NMR is essential for tracking fluorinated groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for complex heterocycles .
Q. What are the stability and storage requirements for this compound?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the quinoline and dioxolo moieties .
- Moisture control : Use desiccants due to hydrolytic susceptibility of the acetamide and ester groups .
- Purity monitoring : Regular HPLC analysis (e.g., C18 column, acetonitrile/water gradient) ensures stability during long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data?
Discrepancies in biological assays (e.g., IC values) may arise from:
- Purity variations : Impurities ≥5% (e.g., unreacted intermediates) can skew results. Validate purity via NMR integration or quantitative HPLC .
- Solvent effects : Bioactivity in DMSO vs. aqueous buffers may differ due to aggregation. Use dynamic light scattering (DLS) to assess solubility .
- Cell line variability : Test across multiple cell lines (e.g., HEK293, HepG2) and validate target engagement via Western blotting or SPR .
Q. What mechanistic insights exist for its potential pharmacological activity?
- Enzyme inhibition : The fluorobenzoyl group may act as a hydrogen bond acceptor for kinases or cytochrome P450 isoforms. Molecular docking (e.g., AutoDock Vina) can predict binding modes .
- Metabolic stability : Microsomal assays (e.g., rat liver microsomes) assess oxidative metabolism. LC-MS/MS identifies major metabolites .
- SAR studies : Modify the dimethoxyphenyl or dioxoloquinoline moieties to probe electronic effects on activity. For example, replacing 4-fluorobenzoyl with 4-chlorobenzoyl alters lipophilicity (logP) .
Q. How can computational methods guide experimental design?
- DFT calculations : Predict reaction pathways for challenging steps (e.g., cyclization energetics) and optimize transition states .
- ADMET profiling : Tools like SwissADME estimate permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., Ames test predictions) .
- Crystal structure prediction : Software (e.g., Mercury) models packing arrangements to prioritize polymorph screening .
Methodological Considerations
Q. What strategies mitigate synthetic challenges in scaling up production?
- Catalyst optimization : Use Pd/C or Ni catalysts for high-yield reductive steps. Monitor metal residues via ICP-MS .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., acetylation) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. How can researchers validate target engagement in cellular models?
- Chemical proteomics : Use photoaffinity labeling or clickable probes to identify binding proteins .
- CRISPR knockouts : Delete putative targets (e.g., kinases) and assess loss of activity .
- Thermal shift assays : Monitor protein melting shifts to confirm direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
